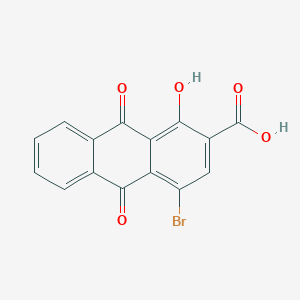

4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid

Overview

Description

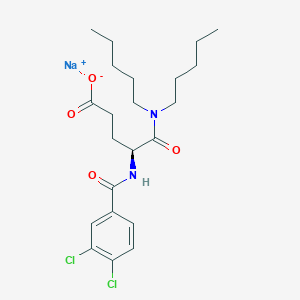

4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid (4B1H2CA) is a brominated derivative of 1-hydroxyanthraquinone-2-carboxylic acid (1H2CA). It is a yellow powder that is soluble in water and alcohol. It is used in various scientific and industrial applications, including as a reagent in organic synthesis, as a dye, and as a catalyst in polymerization reactions. 4B1H2CA is also used in the development of drugs and other pharmaceuticals.

Scientific Research Applications

Synthesis and Precursor for Dyes and Drugs

4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid, an anthraquinone (AQ) derivative, is significant in medicine and the textile industry. Its role as a precursor in obtaining dyes and biologically active compounds is notable. Through various synthetic methods, it can be transformed into valuable precursors for AQ drugs and dyes, showing excellent yields and high purity in these processes. This makes it a crucial intermediate in the synthesis of acid dyes and other AQ-based compounds (Malik, Baqi, & Müller, 2015).

Application in Spectrophotometry

This compound has been utilized in spectrophotometric analysis, particularly in the determination of BrO3− in hydrochloric acid medium. The red color of the oxidation product of 4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid is used as a basis for this analytical method, highlighting its utility in chemical analysis (Román, Fernandez-Gutiérrez, & Peña, 1984).

In Dye Manufacture

This anthraquinone derivative is a key intermediate in the manufacture of dyes. It serves as an essential component in the production of various anthraquinone-based dyes, exhibiting high yield and good quality. This positions it as a fundamental substance in the dye industry, particularly in the creation of acid dyes from bromamine acid (Ghaieni, Sharifi, & Fattollahy, 2007).

Role in the Synthesis of Anticancer Agents

Research has shown that 1-Hydroxyanthraquinones containing aryl substituents, which can be derived from 4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid, have been evaluated for their anticancer efficacy. These compounds have exhibited potent in vitro antitumor activity, suggesting their potential use as anticancer agents (Sirazhetdinova et al., 2020).

Utilization in Novel Dye Synthesis

In addition to its role as a precursor, 4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid has been employed in the synthesis of novel dyes. Copper-catalyzed Ullmann condensation reactions involving this compound have led to the creation of new anthraquinone derivatives, which may have applications both as dyes and potential biological activity (Malik et al., 2016).

Fabric Dyeing Applications

This compound's derivatives have been used to color synthetic polymer fibers, providing deep rose-red to violet-red hues. Its ability to provide excellent fastness to light and sublimation makes it a valuable component in the textile industry (Peters, 2007).

In Photolabile Protecting Groups

4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid derivatives have been explored as photolabile protecting groups, showing greater photon efficiency and sensitivity to multiphoton-induced photolysis than other compounds. This makes them suitable for use in biological contexts (Fedoryak & Dore, 2002).

In Drug Delivery Systems

Its derivatives have been incorporated into chitosan hydrogel delivery systems, particularly in the delivery of rhein (a related anthraquinone compound). This application underscores its potential use in developing antineuroinflammatory agents and highlights its role in enhancing drug delivery and therapeutic efficacy (Zhou et al., 2019).

properties

IUPAC Name |

4-bromo-1-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7BrO5/c16-9-5-8(15(20)21)14(19)11-10(9)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIYMOFQRPRQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-hydroxyanthraquinone-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)

![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)

![3-(2-Fluorophenyl)-3-phenyl-3h-naphtho[2,1-b]pyran](/img/structure/B1264850.png)

![methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate](/img/structure/B1264852.png)